molecular formula C9H12BrNO2 B1381101 2-Bromo-5-(2-ethoxyethoxy)pyridine CAS No. 1691936-08-9

2-Bromo-5-(2-ethoxyethoxy)pyridine

Cat. No.: B1381101
CAS No.: 1691936-08-9
M. Wt: 246.1 g/mol
InChI Key: NHBJCTSAFFEMDY-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-ethoxyethoxy)pyridine is a chemical compound with the molecular formula C9H12BrNO2 and a molecular weight of 246.1 . It is used in research and development .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BrNO2/c1-2-12-5-6-13-8-3-4-9(10)11-7-8/h3-4,7H,2,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .

Scientific Research Applications

  • Spectroscopic and Optical Studies : 5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally related to 2-Bromo-5-(2-ethoxyethoxy)pyridine, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This research provides insights into the spectroscopic properties of similar brominated pyridine derivatives (Vural & Kara, 2017).

  • Antimicrobial Activity : Research involving 5-substituted pyrimidines, which are structurally similar to this compound, showed significant antiretroviral activity, highlighting the potential of brominated pyridines in developing antiviral drugs (Hocková et al., 2003).

  • Density Functional Theory (DFT) Analysis : DFT studies on 5-bromo derivatives of pyridine, closely related to this compound, have been conducted to explore their geometric structures, vibrational frequencies, and other molecular properties (Ahmad et al., 2017).

  • Synthesis of Novel Compounds : 5-Bromo derivatives of pyridine, similar to this compound, have been used in the synthesis of new chemical compounds, demonstrating the versatility of brominated pyridines in synthetic chemistry (Hou Hao-qing, 2010).

  • Catalytic Applications : Studies on 5-bromo-2-(1H-imidazol-2-yl)pyridine, a compound with a similar structure, have been used to promote CuI-catalyzed hydroxylation of aryl bromides, indicating the catalytic potential of brominated pyridines (Jia et al., 2011).

  • Molecular Docking Studies : Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and analyzed using molecular docking studies, indicating the utility of brominated pyridines in the development of enzyme inhibitors (Jabri et al., 2023).

  • Synthetic Methodologies : The synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines showcases the importance of brominated pyridines in creating complex chemical structures (Song et al., 2004).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 2-Bromo-5-(2-ethoxyethoxy)pyridine indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Properties

IUPAC Name

2-bromo-5-(2-ethoxyethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-2-12-5-6-13-8-3-4-9(10)11-7-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBJCTSAFFEMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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